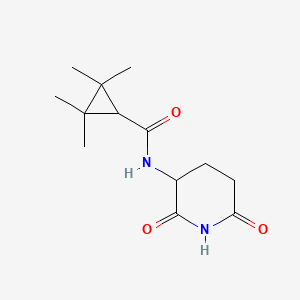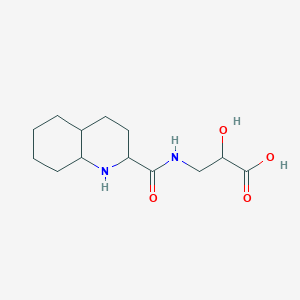
N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide, also known as DTT or DTTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTT is a cyclic amide that has been synthesized using several methods and has been studied extensively to understand its mechanism of action and physiological effects.
Wirkmechanismus
N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has several biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase activity. N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has also been shown to modulate the activity of certain neurotransmitters, including dopamine and serotonin. Additionally, N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its potential use as a prodrug for drug delivery. However, N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has several limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide, including its potential use in drug delivery for the treatment of neurological disorders and cancer. Additionally, further studies are needed to fully understand N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide's mechanism of action and its potential toxicity.
Synthesemethoden
N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide can be synthesized using several methods, including the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with N-Boc-3-aminopiperidone, followed by deprotection and cyclization. Another method involves the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with N-Boc-3-aminopiperidin-2-one, followed by deprotection and cyclization. N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide can also be synthesized using other methods, including the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with 3-aminopiperidin-2-one, followed by deprotection and cyclization.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has several potential applications in scientific research, including its use as a prodrug for the delivery of drugs to the brain. N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has been shown to cross the blood-brain barrier and can be used to deliver drugs to the brain, which would otherwise be unable to cross the barrier. N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-12(2)9(13(12,3)4)11(18)14-7-5-6-8(16)15-10(7)17/h7,9H,5-6H2,1-4H3,(H,14,18)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWGDRCADXTFBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)NC2CCC(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dioxopiperidin-3-yl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B7580257.png)
![Ethyl 2-[(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7580259.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B7580286.png)

![1-[(2-Chlorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7580301.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B7580305.png)


![3-chloro-N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7580324.png)
![3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7580338.png)